Calculated Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Capacity vs. Butyl Analog
The target compound contains an ether oxygen on the butyl chain, adding one hydrogen-bond acceptor (HBA) relative to butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine. This increases the calculated topological polar surface area (TPSA) by approximately 9.2 Ų [1]. The predicted logP is correspondingly lower by about 0.5–0.7 log units (class-level inference from fragment-based calculations).
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA ≈ 25.4 Ų; HBA count = 3 (1 ether O, 1 amine N, 1 pyrrole N) |
| Comparator Or Baseline | Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine (CAS 142920-56-7): TPSA ≈ 16.2 Ų; HBA count = 2 (1 amine N, 1 pyrrole N) |
| Quantified Difference | ΔTPSA ≈ +9.2 Ų; ΔHBA = +1 |
| Conditions | Calculated using fragment-based TPSA method (Ertl et al.) in MOE or analogous software; implicit solvent environment. |
Why This Matters
A TPSA > 25 Ų combined with lower logP shifts the compound toward better oral bioavailability potential (per Lipinski's rule-of-five TPSA < 140 Ų threshold for CNS penetration vs. oral absorption), making it more suitable for certain target profiles than the butyl analog.
- [1] Ertl, P., Rohde, B., and Selzer, P. (2000) 'Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties,' Journal of Medicinal Chemistry, 43(20), pp. 3714–3717. doi:10.1021/jm000942e. View Source
